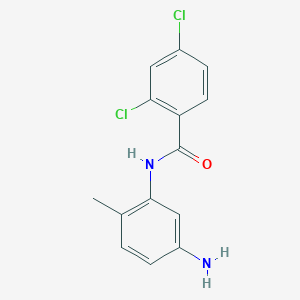

N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

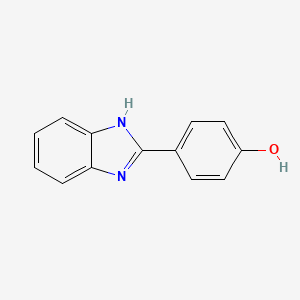

N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide is a compound that appears to be related to a class of benzamide derivatives. These compounds have been studied for various biological activities, including gastrokinetic activity, which is the ability to enhance gastrointestinal motility . The structure of the compound suggests that it may have similar properties to other benzamides that have been synthesized and evaluated for their pharmacological effects.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of an appropriate benzoyl chloride with an amine. For instance, a series of dichlorobenzamide derivatives were synthesized by reacting arylamine compounds with 3,5-dichlorobenzoyl chloride in a dimethylformamide solution at 60 °C . This method could potentially be adapted for the synthesis of N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide by choosing the correct starting materials and reaction conditions.

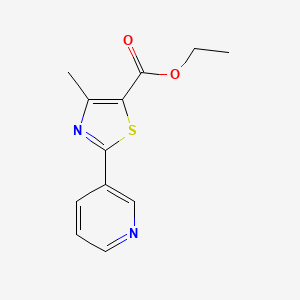

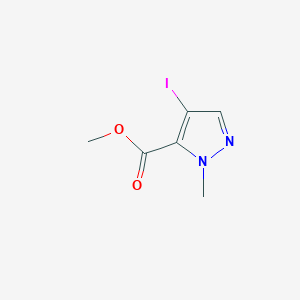

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques. For example, the structure of N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide was characterized by ^1H NMR, IR, and MS . Similarly, the structure of N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide could be elucidated using these techniques to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions. For instance, N-Benzyl-2,4-dichlorobenzamide can react with chlorosulfonic acid to yield p-sulfonyl chlorides, which can then be condensed with nucleophiles to give amino acid derivatives . These reactions demonstrate the reactivity of the benzamide moiety and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by the substituents on the benzene rings. For example, the steric influence of a methyl group on the characteristic frequencies of the amide (-CONH-) group was investigated using FTIR and FT-Raman spectroscopy, as well as ab initio and DFT studies . These studies provide insights into how different substituents can affect the properties of the benzamide compounds, which is relevant for understanding the behavior of N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide.

Scientific Research Applications

Environmental Impact and Toxicology of Related Compounds

The environmental fate, behavior, and eco-toxicological effects of herbicides, including those structurally related to 2,4-dichlorophenoxiacetic acid (2,4-D), have been extensively studied. These investigations offer crucial insights into the potential environmental and health impacts of N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide. For example, research on 2,4-D highlights its widespread distribution in the environment and concerns over its potential lethal effects on non-target organisms. Future research on N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide could focus on its environmental degradation, toxicity towards aquatic and terrestrial life, and strategies for mitigating its environmental presence (Islam et al., 2017).

Pharmacological Research and Therapeutic Potential

Naringenin, a citrus flavonoid, presents a pharmacological profile that could inform research into N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide. Naringenin exhibits a wide range of biological activities, including anti-inflammatory and antioxidant effects. Studies suggest its therapeutic potential in treating various disorders, which may provide a foundation for researching the pharmacological properties and therapeutic applications of N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide in similar domains (Rani et al., 2016).

Advanced Oxidation Processes for Degradation

The degradation of organic pollutants through advanced oxidation processes (AOPs) is a critical area of environmental research. A review on the degradation of acetaminophen, for instance, can offer insights into the AOPs' efficacy, by-products, and biotoxicity, potentially guiding research on the degradation pathways and environmental impact of N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide (Qutob et al., 2022).

properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-2-4-10(17)7-13(8)18-14(19)11-5-3-9(15)6-12(11)16/h2-7H,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOPJSXNIISWNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)